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Isopropyl-d7 Paraben

Cat. No.: B13831424
M. Wt: 187.24 g/mol
InChI Key: CMHMMKSPYOOVGI-QXMYYZBZSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Modern Analytical Chemistry

In modern analytical chemistry, particularly in methods involving mass spectrometry, achieving accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are fundamental to reaching this goal. SIL compounds are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.com

The key advantage of using a SIL analog as an internal standard is that it is chemically identical to the analyte (the substance being measured) but has a different mass. clearsynth.com This property allows it to be distinguished by a mass spectrometer. Because the SIL standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in the analytical process, such as extraction efficiency, matrix effects (where other components in a sample interfere with the signal), and instrument response. clearsynth.comlcms.cz The use of SIL internal standards is a widely adopted strategy that significantly reduces analytical variability and improves the reliability and accuracy of quantitative results. lcms.cz

Role of Deuterium Labeling in Elucidating Chemical and Biochemical Processes

Deuterium (D), a stable isotope of hydrogen, is a powerful tool for tracing chemical and biochemical pathways. Replacing hydrogen with deuterium in a molecule creates a "labeled" compound that can be tracked through complex systems. Since deuterium is twice as heavy as hydrogen, this mass difference can sometimes lead to a change in the rate of chemical reactions, an effect known as the kinetic isotope effect. This effect itself can be exploited to study reaction mechanisms.

Deuterium-labeled compounds are ideal tracers because they are chemically almost identical to their non-labeled counterparts and are non-radioactive. clearsynth.com They are used extensively in drug metabolism studies to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. They also find applications in environmental science for monitoring pollutants and in biochemistry for studying metabolic pathways. clearsynth.com

Overview of Isopropyl-d7 Paraben's Specific Applications in Scientific Investigations

The primary and highly specific application of this compound is as an internal standard for the quantitative analysis of Isopropyl Paraben. lgcstandards.com Isopropyl Paraben is a preservative used in cosmetics, personal care products, and pharmaceuticals. mdpi.comresearchgate.net Due to its widespread use, researchers often need to measure its concentration in various matrices, including environmental samples (like water and soil), consumer products, and biological samples (such as urine or serum) for human biomonitoring studies. nih.govresearchgate.netnih.gov

In these analyses, which are typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), this compound is added to the sample at a known concentration at the beginning of the analytical process. researchgate.net By comparing the mass spectrometer's signal for the native Isopropyl Paraben to that of the this compound standard, analysts can calculate the precise concentration of the preservative in the original sample, correcting for any loss or signal fluctuation during the procedure. researchgate.net This isotope dilution mass spectrometry method is considered the gold standard for quantitative analysis.

Properties of Isopropyl Paraben and its Deuterated Analog

Property Isopropyl Paraben This compound
Chemical Formula C₁₀H₁₂O₃ C₁₀H₅D₇O₃
Molar Mass 180.20 g/mol 187.24 g/mol
CAS Number 4191-73-5 1432063-95-0

| Primary Application | Preservative | Internal Standard |

Contextualization within Broader Deuterated Paraben Research Landscape

The use of this compound is part of a broader strategy in analytical chemistry that employs a range of deuterated or otherwise isotopically labeled parabens. Research and monitoring studies that aim to quantify multiple parabens simultaneously often utilize a corresponding suite of labeled internal standards to ensure the highest data quality.

For example, methods have been developed for the simultaneous determination of methyl, ethyl, propyl, and butyl parabens in human urine, where the corresponding deuterated analogs (e.g., Methylparaben-d4, Ethylparaben-d4, Propylparaben-d4, and Butylparaben-d4) were used as internal standards. researchgate.net Similarly, carbon-13 labeled parabens, such as Methyl 4-hydroxybenzoate-ring-¹³C₆ and Ethyl 4-hydroxybenzoate-ring-¹³C₆, are also used for these purposes. sigmaaldrich.com The availability and use of this compound fit squarely within this established analytical paradigm, providing a necessary tool for researchers specifically interested in the detection and quantification of Isopropyl Paraben. lgcstandards.comisotope.com This approach is critical for accurately assessing human exposure levels and the environmental fate of this specific paraben. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B13831424 Isopropyl-d7 Paraben

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

187.24 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D

InChI Key

CMHMMKSPYOOVGI-QXMYYZBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of Isopropyl D7 Paraben

Detailed Reaction Pathways for Isopropyl-d7 Paraben Synthesis

The most common and industrially viable method for synthesizing parabens is the Fischer-Speier esterification of 4-hydroxybenzoic acid with the corresponding alcohol. researchgate.netresearchgate.net This acid-catalyzed reaction is directly applicable to the synthesis of this compound.

Reaction Scheme:

The synthesis involves the reaction of 4-hydroxybenzoic acid with Isopropanol-d7 in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Step 1: Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack: The deuterated alcohol, Isopropanol-d7, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).

Step 4: Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Step 5: Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

The reaction is reversible, so to drive it towards the product side, excess Isopropanol-d7 may be used, or the water formed during the reaction can be removed.

Purification Techniques for Deuterated Paraben Analogs

After the synthesis, the crude product contains the desired this compound, unreacted starting materials (4-hydroxybenzoic acid and Isopropanol-d7), the acid catalyst, and potentially byproducts. Rigorous purification is essential to ensure the compound is suitable for use as a reference standard. researchgate.net

Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective separation.

Column Chromatography: For more challenging separations, column chromatography is employed. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent (mobile phase) is used to elute the components at different rates based on their polarity, allowing for the collection of pure fractions of this compound.

Solid-Phase Extraction (SPE): SPE can be used as a cleanup step to remove specific types of impurities. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains either the desired compound or the impurities. nih.gov

The final purified product is typically a white or colorless crystalline powder, similar in appearance to its non-labeled analog. nih.gov

Analytical Confirmation of Isotopic Enrichment and Positional Labeling

Confirming the identity, purity, and isotopic enrichment of the final product is a critical step. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic techniques provide detailed information about the molecular structure and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for confirming deuteration. cdnsciencepub.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic signals for the isopropyl group (a septet and a doublet) would be absent or significantly diminished to baseline noise levels. This absence confirms the successful replacement of protons with deuterium (B1214612) atoms. studymind.co.uk The signals for the aromatic protons on the benzene (B151609) ring would remain, confirming the site-specificity of the labeling.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum would show signals in the region corresponding to the isopropyl group, providing direct evidence of the presence and location of the deuterium atoms. huji.ac.il The integration of these signals can help in quantifying the level of deuteration. A combination of quantitative ¹H and ²H NMR can be used for precise determination of isotopic abundance. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and assess the isotopic distribution. When coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides purity information. researchgate.netnih.gov The molecular ion peak of this compound will appear at a mass-to-charge ratio (m/z) that is 7 units higher than that of unlabeled isopropyl paraben, corresponding to the mass of the seven deuterium atoms. The isotopic cluster of the molecular ion peak can be analyzed to calculate the isotopic enrichment with high accuracy.

Table 1: Expected Analytical Data for this compound
TechniqueExpected ObservationInformation Provided
¹H NMRAbsence of isopropyl signals; presence of aromatic signals.Confirms replacement of H with D on the isopropyl group.
²H NMRPresence of signals corresponding to the isopropyl group.Directly confirms the location of deuterium atoms.
Mass SpectrometryMolecular ion peak is 7 m/z units higher than the unlabeled analog.Confirms overall isotopic enrichment and molecular weight.

Chromatographic methods are essential for determining the chemical purity of the synthesized this compound, ensuring it is free from non-labeled paraben and other organic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV detector, is a standard method for assessing the purity of parabens. researchgate.net A single, sharp peak at the expected retention time for this compound indicates high purity. The area of the peak is proportional to the concentration, and purity can be calculated as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a dual confirmation of purity and identity. The gas chromatogram shows the separation of volatile components, with a pure sample exhibiting a single major peak. researchgate.net The mass spectrometer provides mass data for that peak, confirming it is the desired deuterated compound.

Considerations for Scalable Synthesis in Research and Reference Material Production

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for commercial production of reference materials presents several challenges. nih.gov

Reaction Optimization and Control: On a larger scale, maintaining optimal reaction conditions (temperature, mixing, reaction time) is crucial for ensuring high conversion rates and minimizing side reactions. Efficient removal of water is also critical to drive the equilibrium of the esterification reaction to completion.

Purification Efficiency: Scalable purification methods are required. While techniques like column chromatography are effective in the lab, they can be costly and time-consuming for large quantities. Developing robust recrystallization protocols or other bulk purification methods is often necessary.

Quality Control and Batch Consistency: For reference materials, ensuring high and consistent isotopic and chemical purity from batch to batch is paramount. nih.govnih.gov This requires stringent quality control using the analytical techniques described above (NMR, MS, HPLC) for every batch produced. Documentation and certification of purity are essential for the end-user. The development of reliable, robust, and scalable deuteration methodologies is an active area of research. thalesnano.com

Advanced Analytical Method Development Utilizing Isopropyl D7 Paraben

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable isotope dilution coupled with mass spectrometry is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). ckisotopes.com Isopropyl-d7 Paraben is chemically identical to isopropylparaben but has seven deuterium (B1214612) atoms in place of hydrogen atoms on its isopropyl group. vulcanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. vulcanchem.com Because the deuterated standard is added at a known concentration at the beginning of sample preparation, it experiences the same processing, potential loss, and ionization effects as the target analyte. nih.govclearsynth.com This co-processing is the key to the method's accuracy.

Quantitative Analysis of Isopropylparaben and Related Analogs

In quantitative analysis, a known quantity of this compound is added to a sample before any preparation or extraction steps. nih.gov During mass spectrometry analysis, the instrument measures the ratio of the signal response of the native analyte (e.g., isopropylparaben) to the signal response of the deuterated internal standard. clearsynth.com This ratio is then used to calculate the concentration of the native analyte in the original sample. This method provides high accuracy and precision, as the ratio is largely unaffected by variations in sample volume, extraction efficiency, or instrument response. nih.govresearchgate.net For example, methods using deuterated parabens as internal standards have achieved limits of quantification in the range of 0.1 to 0.5 μg/L in human urine samples. nih.govresearchgate.net

Minimization of Matrix Effects in Diverse Sample Matrices

A significant challenge in analytical chemistry is the "matrix effect," where other components in a complex sample (the matrix) interfere with the analyte's signal, causing either suppression or enhancement. nih.gov This can lead to inaccurate quantitative results. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. mdpi.commdpi.com Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample cleanup and ionization. clearsynth.commdpi.com Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. clearsynth.com This keeps the ratio of their signals constant, thus correcting for the matrix interferences and ensuring the final calculated concentration is accurate, even in complex samples like cosmetics, urban water, or biological fluids. nih.govmdpi.commdpi.comscielo.br

Calibration Strategies and Internal Standard Optimization

Accurate quantification using SID-MS requires a proper calibration strategy. This typically involves creating a calibration curve using a series of standards with known, varying concentrations of the target analyte, while the concentration of the internal standard, this compound, is kept constant in every standard and sample. mdpi.comscielo.br The calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. canada.ca The resulting linear relationship allows for the precise determination of the analyte concentration in unknown samples. scielo.br The use of a stable isotope-labeled internal standard is particularly advantageous as it can correct for variations in matrixes among different samples, enhancing the accuracy of the results. mdpi.com This approach is considered superior to other calibration methods, such as external or matrix-matched calibration, especially when a blank matrix is unavailable. mdpi.com

Chromatographic Separation Techniques in Conjunction with Mass Spectrometry

To accurately measure this compound and its corresponding native analyte with a mass spectrometer, they must first be separated from other compounds in the sample. This is achieved through chromatography, most commonly Ultra-High Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC).

Ultra-High Performance Liquid Chromatography (UHPLC) Parameters

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a preferred method for analyzing parabens due to its speed, sensitivity, and ability to handle underivatized samples. mdpi.comoup.com The separation is typically performed on a reversed-phase column, such as a C18. The mobile phase often consists of a mixture of water (sometimes with an additive like formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to effectively separate the compounds.

Table 1: Example UHPLC-MS/MS Parameters for Paraben Analysis

ParameterConditionReference
Analytical ColumnPoroshell SB-C18 scielo.br
Mobile Phase AWater scielo.br
Mobile Phase BAcetonitrile scielo.br
Flow Rate0.4 mL/min scielo.br
Injection Volume800 µL (after online SPE) scielo.br
Oven Temperature50 °C scielo.br
Ionization ModeElectrospray Ionization (ESI), Negative Mode mdpi.comscielo.br

Gas Chromatography (GC) Column Selection and Conditions

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for paraben analysis. While some methods allow for the analysis of underivatized parabens, often a derivatization step (e.g., silylation) is employed to increase the volatility and thermal stability of the compounds. researchgate.netresearchgate.net The choice of GC column is critical for achieving good separation. A mid-polarity column is often suitable.

Table 2: Example GC-MS/MS Parameters for Paraben Analysis

ParameterConditionReference
GC ColumnDB-5 MS (fused silica (B1680970) capillary) food.gov.uk
Column Dimensions60 m x 0.25 mm i.d., 0.25 µm film thickness food.gov.uk
Carrier GasHelium (~1 mL/min) food.gov.uk
InjectorProgrammable Temperature Vaporization (PTV) food.gov.uk
DerivatizationNot required in some modern methods nih.govresearchgate.net
Ionization ModeElectron Ionization (EI) nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The primary challenge in analyzing parabens in diverse products lies in efficiently extracting them from the sample matrix, which can range from simple aqueous solutions to complex oil-based creams. This compound is added at the beginning of the sample preparation process, ensuring that any loss of the target analyte during extraction is mirrored by a proportional loss of the internal standard. nih.govresearchgate.net This isotopic dilution approach is fundamental to achieving accurate quantification. nih.gov

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples. For paraben analysis, SPE is effective in removing interfering matrix components commonly found in pharmaceuticals and personal care products. kau.edu.sa

In a typical SPE workflow for paraben analysis, a specific sorbent is chosen to retain the parabens while allowing matrix interferences to pass through. The selection of the sorbent and elution solvents is critical for achieving high recovery. This compound, being structurally and chemically similar to other parabens, co-elutes with them, allowing for accurate correction of any analyte loss during the process. researchgate.net For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently employed for the extraction of various parabens and have demonstrated high recovery rates. kau.edu.sa

Table 1: Representative SPE Parameters for Paraben Analysis

ParameterDescription
Internal Standard This compound (or other deuterated parabens)
SPE Cartridge Oasis HLB, C18
Conditioning Solvent Methanol, followed by purified water
Loading Sample Sample extract diluted in an appropriate solvent
Washing Solvent Water/Methanol mixture to remove polar interferences
Elution Solvent Methanol or Acetonitrile to elute parabens

Liquid-liquid extraction is a classic separation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. kau.edu.sa For paraben analysis, LLE is often used for samples with high water content.

The sample is mixed with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or methyl tert-butyl ether. The parabens, including the this compound internal standard, partition into the organic phase, which is then separated, concentrated, and analyzed. The efficiency of the extraction depends on factors like the solvent choice, pH of the aqueous phase, and the solvent-to-sample ratio. The presence of this compound helps to normalize for variations in extraction efficiency between samples.

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction of target analytes from solid or semi-solid samples into a solvent. kau.edu.sa This technique is particularly useful for complex matrices like creams, lotions, and solid drug formulations. The high-frequency sound waves create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, facilitating the release of parabens.

In a typical UAE procedure, the sample is immersed in a suitable extraction solvent (e.g., methanol) and sonicated for a specific duration. nih.gov this compound is added prior to sonication to account for extraction variability. UAE is valued for its efficiency, reduced solvent consumption, and shorter extraction times compared to traditional methods. nih.gov

To meet the demands for greener and more efficient analytical methods, various microextraction techniques have been developed. These methods significantly reduce solvent consumption and sample volume. One such technique is ultrasound-assisted emulsification microextraction (USAEME), which has been successfully applied to the analysis of parabens in human urine. nih.gov

In USAEME, a small volume of extraction solvent is dispersed into the aqueous sample with the aid of ultrasound, creating a large surface area for rapid analyte transfer. After extraction, the solvent is recovered by centrifugation and analyzed. The use of this compound in such methods is critical to ensure accuracy, given the small volumes and potential for variability. nih.gov

Method Validation Parameters for Research Applications

Method validation is essential to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. clearsynth.com The use of a deuterated internal standard like this compound is instrumental in validating key performance characteristics.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. To determine linearity, a series of calibration standards are prepared at different concentrations. A fixed amount of the internal standard, this compound, is added to each standard.

The instrument, typically a liquid chromatograph-tandem mass spectrometer (LC-MS/MS), measures the response of the analyte and the internal standard. lcms.cz A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of the internal standard corrects for instrumental drift and matrix effects, leading to a more robust calibration. lcms.cz

The linearity is evaluated by the coefficient of determination (r²), which should ideally be close to 1.0. Studies on paraben analysis often report r² values greater than 0.995, indicating excellent linearity. nih.govresearchgate.net

Table 2: Example of Calibration Data for Paraben Analysis

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)
15,20050,5000.103
526,10051,0000.512
1051,50050,8001.014
25127,00050,2002.530
50255,00050,9005.010
100508,00050,40010.079

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. This range is established based on the expected concentrations of parabens in the samples being analyzed.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For paraben analysis, including methods utilizing this compound as an internal standard, these limits are typically determined from the signal-to-noise ratio of the analytical instrument's response. frontiersin.org

Several studies have established the LOD and LOQ for paraben analysis in various environmental matrices. For instance, in the analysis of wastewater, LODs for a range of parabens have been reported to be as low as 0.5 to 14 ng L⁻¹, with corresponding LOQs ranging from 1.6 to 48 ng L⁻¹. redalyc.org Another study focusing on wastewater reported method quantification limits for various biocides, including methylparaben, to be between 0.07 and 7.48 ng L⁻¹. researchgate.net In solid matrices like soil and sediment, good limits of quantification, between 0.11 and 0.49 ng g⁻¹, have been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For seafood analysis, LOQs were found to be in the range of 0.2 to 1.0 ng/g (dry weight). nih.gov The use of isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) for paraben analysis in human urine achieved even lower LOQs, ranging from 0.3 to 0.6 ng/mL. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Paraben Analysis in Various Matrices

Matrix Analytical Method Compound LOD LOQ Reference
Wastewater GC-MS/MS Benzylparaben 0.5 ng L⁻¹ 1.6 ng L⁻¹ redalyc.org
Wastewater GC-MS/MS Methylparaben 14 ng L⁻¹ 48 ng L⁻¹ redalyc.org
Wastewater Influent UHPLC-MS/MS Methylparaben - 0.07-7.48 ng L⁻¹ researchgate.net
Soil and Sediment LC-MS/MS Parabens - 0.11-0.49 ng g⁻¹ nih.gov
Seafood (dry weight) GC-MS Parabens - 0.2-1.0 ng/g nih.gov
Human Urine UHPLC-HRMS Parabens - 0.3-0.6 ng/mL nih.gov

Precision (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed in terms of relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Analytical methods for parabens utilizing deuterated internal standards like this compound have demonstrated high precision. A study on the analysis of parabens in human urine using UPLC-MS/MS reported intra- and inter-day precision ranging from 0.9% to 14.5%. nih.gov Another study using isotope-dilution UHPLC-HRMS for nine parabens in urine found high precision for both repeatability and reproducibility, with RSDs ranging from 1% to 8%. nih.gov In the validation of a method for personal care products in water samples, the reproducibility and repeatability, expressed as the coefficient of variation, were satisfactory at less than 15%. redalyc.org

Table 2: Precision of Analytical Methods for Paraben Analysis

Matrix Analytical Method Precision Parameter RSD (%) Reference
Human Urine UPLC-MS/MS Intra- and Inter-day 0.9 - 14.5 nih.gov
Human Urine UHPLC-HRMS Repeatability and Reproducibility 1 - 8 nih.gov
Water GC-MS/MS Reproducibility and Repeatability < 15 redalyc.org

Accuracy and Recovery Studies

Accuracy denotes the closeness of the mean of a set of results to the actual or "true" value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the analytical method is determined. The use of isotope-labeled internal standards like this compound is crucial for achieving high accuracy by compensating for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. nih.gov

Studies have consistently reported high accuracy and recovery for paraben analysis across different matrices. For instance, an analysis of parabens in human urine demonstrated high accuracy with relative recoveries between 95% and 132%. nih.gov Another study on urine samples using isotope-dilution UHPLC-HRMS reported mean extraction recoveries ranging from 93% to 107%. nih.gov In the analysis of environmental solid samples, satisfactory recoveries were obtained, ranging from 83% to 110%. nih.gov A method for personal care products in water samples showed good recoveries of 56% to 117%. redalyc.org

Table 3: Accuracy and Recovery in Paraben Analysis

Matrix Analytical Method Accuracy/Recovery (%) Reference
Human Urine UPLC-MS/MS 95 - 132 nih.gov
Human Urine UHPLC-HRMS 93 - 107 nih.gov
Environmental Solid Samples LC-MS/MS 83 - 110 nih.gov
Water GC-MS/MS 56 - 117 redalyc.org

Robustness and Reproducibility Assessments

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. iik.ac.id Reproducibility refers to the ability of a method to produce consistent results across different laboratories or with different operators, equipment, and on different days. The use of deuterated internal standards contributes to the robustness and reproducibility of an analytical method by providing a consistent reference point across different analytical runs and conditions. clearsynth.com

The development of robust analytical methods is a key aspect of method validation. globalresearchonline.net While specific robustness studies for methods using this compound are not extensively detailed in the provided context, the high precision and accuracy reported in multiple studies under varying conditions suggest a high degree of robustness and reproducibility. nih.govredalyc.orgnih.gov

Application in Environmental Monitoring and Trace Analysis

Analytical methods developed with this compound as an internal standard are well-suited for the trace analysis of parabens in various environmental compartments. These methods offer the necessary sensitivity and accuracy to quantify low levels of these compounds, which is essential for assessing their environmental fate and potential risks.

Quantification in Aquatic Systems (Water, Wastewater)

Parabens are frequently detected in aquatic environments due to discharges from wastewater treatment plants (WWTPs). mdpi.com Analytical methods utilizing isotope dilution are crucial for accurately quantifying parabens in these complex matrices.

Studies have reported the presence of various parabens in different water systems. For example, in Hanoi, Vietnam, the total concentration of seven parabens ranged from 1.56 ng/L in bottled water to 1050 ng/L in wastewater. nih.gov In South Africa, methylparaben and propylparaben (B1679720) were often detected in WWTP influents at concentrations up to 30 µg/L and 20 µg/L, respectively. mdpi.com Another study in South Africa during the COVID-19 pandemic found average paraben concentrations in wastewater influent to range from not detected to 84.7 µg/L. frontiersin.org In a study conducted in southern Brazil, high concentrations of parabens were observed, with methylparaben reaching up to 2875 ng L⁻¹. scielo.br

Table 4: Concentration of Parabens in Aquatic Systems

Location Water Type Paraben Concentration Range Reference
Hanoi, Vietnam Wastewater Total Parabens 27.3 - 1050 ng/L nih.gov
Hanoi, Vietnam Lake Water Total Parabens 18.0 - 254 ng/L nih.gov
Hanoi, Vietnam River Water Total Parabens 16.5 - 52.1 ng/L nih.gov
South Africa WWTP Influent Methylparaben up to 30 µg/L mdpi.com
South Africa WWTP Influent Propylparaben up to 20 µg/L mdpi.com
South Africa WWTP Influent Parabens ND - 84.7 µg/L frontiersin.org
Southern Brazil Surface Water Methylparaben up to 2875 ng L⁻¹ scielo.br

Determination in Solid Environmental Matrices (Soil, Sediment, Sludge)

Sediments and soils can act as sinks for organic contaminants like parabens. researchgate.net The analysis of these solid matrices often requires robust extraction techniques, such as ultrasonic-assisted extraction, followed by sensitive analytical determination. nih.govresearchgate.net

Several studies have reported the presence of parabens in solid environmental matrices. In Spain, various parabens were detected in sediments and agricultural soils, with concentrations ranging from 0.29 to 6.35 ng g⁻¹ dry weight (dw). researchgate.net Specifically, isopropyl paraben was found at a concentration of 0.29 ng/g dw. researchgate.net Another study in Spain found methyl-, ethyl-, and butylparabens at concentrations up to 8.04 ng g⁻¹ dw in industrial soils, agricultural soils, and treated sewage sludge. researchgate.net In a municipal wastewater treatment plant, the total concentration of four paraben metabolites was 8.03 ng/g in wet weight sludge samples. researchgate.net

Table 5: Concentration of Parabens in Solid Environmental Matrices

Location Matrix Paraben Concentration (ng g⁻¹ dw) Reference
Spain Sediments and Agricultural Soils Isopropyl Paraben 0.29 researchgate.net
Spain Sediments and Agricultural Soils Methyl Paraben 6.35 researchgate.net
Spain Sediments and Agricultural Soils Ethyl Paraben 5.10 researchgate.net
Spain Sediments and Agricultural Soils Propyl Paraben 4.03 researchgate.net
Spain Industrial and Agricultural Soils, Sewage Sludge Methyl-, Ethyl-, Butylparabens up to 8.04 researchgate.net
Not Specified WWTP Sludge (wet weight) Total Parabens 8.03 ng/g researchgate.net

Analysis in Air and Dust Samples

The presence of parabens in indoor environments, particularly in air and dust, is a subject of increasing research interest due to potential human exposure. Accurate quantification of these compounds in such matrices is essential for exposure assessment studies. The use of isotope-dilution mass spectrometry with deuterated internal standards like this compound is a preferred method for achieving the necessary accuracy and precision.

Methodology for Dust Sample Analysis:

A common approach for the determination of parabens in house dust involves extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a typical workflow, a known amount of this compound is spiked into the dust sample before extraction. The sample is then subjected to an extraction technique such as pressurized hot water extraction (PHWE) or ultrasonic-assisted extraction. nih.govresearchgate.net The extract is subsequently cleaned up and concentrated before instrumental analysis. The use of this compound allows for the correction of any analyte loss during these steps and compensates for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov

One study detailed a method for determining various p-hydroxybenzoic esters (parabens) in house dust. nih.gov The method involved PHWE, followed by acetylation of the extracted parabens and stir bar sorptive extraction (SBSE), with final analysis by thermal desorption–GC–MS. While this study did not exclusively focus on this compound, it highlights the utility of deuterated standards in achieving low limits of detection and good reproducibility for paraben analysis in dust. nih.gov

Illustrative Data for Method Validation in Dust Analysis:

The following table represents typical validation parameters for an analytical method for parabens in house dust using an isotope dilution approach with a deuterated internal standard.

ParameterMethyl ParabenEthyl ParabenPropyl ParabenIsopropyl ParabenButyl Paraben
LOD (ng/g) 2.11.51.01.21.8
LOQ (ng/g) 8.55.03.34.06.0
Recovery (%) 7582858378
RSD (%) <10<10<10<10<10
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is illustrative and based on typical performance characteristics reported in studies like Ramírez et al. (2011). nih.gov

While specific studies detailing the use of this compound for air sample analysis are limited, the principles are similar. Air samples are typically collected on sorbent tubes or filters, which are then extracted and analyzed using methods analogous to those for dust samples. The inclusion of this compound as an internal standard would be critical for accurate quantification due to the low concentrations of parabens typically found in air.

Application in Non-Human Biological and In Vitro Systems

The use of this compound is also pivotal in pharmacokinetic and toxicological studies involving non-human biological systems and in vitro models. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of parabens, as well as their cellular effects.

Isotope-dilution LC-MS/MS is the gold standard for quantifying parabens in biological matrices such as urine, plasma, and tissues. nih.gov The similar physicochemical properties of this compound to its non-deuterated counterpart ensure that it behaves similarly during sample extraction and analysis, making it an ideal internal standard. vulcanchem.com

Methodology for Biological Fluid and Tissue Analysis:

For the analysis of parabens in animal biological fluids like urine and plasma, a common procedure involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and concentration. nih.govnih.gov this compound is added at the beginning of the sample preparation process. For tissue samples, such as liver, a homogenization step is required prior to extraction. The final extracts are then analyzed by LC-MS/MS.

A study on the determination of parabens in human urine utilized an isotope-dilution UHPLC-HRMS method. The study reported the use of several deuterated paraben standards, including d7-propyl- and d7-isopropyl-paraben, to achieve high accuracy and precision. nih.gov The method demonstrated excellent recoveries, ranging from 93% to 107%, and high precision with relative standard deviations between 1% and 8%. nih.gov

Illustrative Research Findings for Paraben Quantification in Rat Plasma:

The following table illustrates typical results from a study quantifying parabens in rat plasma using an LC-MS/MS method with deuterated internal standards.

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (RSD, %)
Methyl Paraben 1 - 1000195.5 - 104.2< 5
Ethyl Paraben 1 - 1000196.1 - 103.8< 6
Propyl Paraben 0.5 - 5000.594.8 - 105.1< 7
Isopropyl Paraben 0.5 - 5000.595.2 - 104.5< 7
Butyl Paraben 0.5 - 5000.593.9 - 106.3< 8
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data is illustrative and based on typical validation results for paraben analysis in biological fluids.

In vitro studies using cell cultures are essential for investigating the mechanisms of action of parabens at the cellular level. Accurate quantification of parabens in cell culture media and cell lysates is necessary to correlate exposure concentrations with observed biological effects. The use of this compound as an internal standard is critical in these analyses to account for potential matrix effects from the complex biological components of the media and lysates.

Methodology for In Vitro Sample Analysis:

For the analysis of parabens in cell culture media, a straightforward extraction is often sufficient. However, for cell lysates, which contain a high concentration of proteins and lipids, a more rigorous sample preparation, such as protein precipitation followed by SPE, is typically required. This compound is added to the samples before any extraction or cleanup steps. The analysis is then performed by LC-MS/MS.

Studies investigating the effects of parabens on cell lines, such as MCF-7 breast cancer cells, often involve exposing the cells to various concentrations of parabens and then measuring cellular responses. nih.gov While these studies primarily focus on the biological outcomes, the analytical methods underpinning the exposure assessment are crucial for the validity of the findings. The use of isotope-dilution mass spectrometry ensures that the nominal concentrations of parabens in the cell culture experiments correspond to the actual exposure levels.

Illustrative Data for Paraben Analysis in Cell Lysates:

This table presents hypothetical data for the recovery of parabens from spiked cell lysates using a method with this compound as an internal standard.

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Methyl Paraben 5048.597
Ethyl Paraben 5049.198.2
Propyl Paraben 5047.995.8
Isopropyl Paraben 5048.396.6
Butyl Paraben 5047.294.4
This data is illustrative and represents typical recovery results for a validated analytical method in a complex biological matrix.

Mechanistic Studies and Environmental Transformation Pathways of Isopropyl D7 Paraben

Investigation of Degradation Mechanisms in Abiotic Environmental Compartments

The abiotic degradation of organic compounds in the environment is primarily driven by photolysis and hydrolysis. For parabens, these processes are significant contributors to their transformation in aquatic systems.

Photolytic degradation involves the breakdown of chemical compounds by light energy. Studies on various parabens have shown they are susceptible to photodegradation, particularly by UV radiation. researchgate.net The process can occur through direct photolysis or be mediated by photosensitizing agents present in the water. researchgate.net

For isopropylparaben, and by extension Isopropyl-d7 Paraben, the primary photolytic degradation pathway is expected to involve the cleavage of the ester bond, leading to the formation of 4-hydroxybenzoic acid (pHBA) and deuterated isopropanol. Another potential pathway involves the hydroxylation of the benzene (B151609) ring. researchgate.net The efficiency of photolysis can be influenced by environmental factors such as the presence of other organic compounds and the intensity of UV radiation. researchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to effectively degrade parabens, forming hydroxylated by-products and eventually leading to mineralization. researchgate.net

Table 1: Potential Photolytic Degradation Products of this compound (Inferred from Paraben Studies)

Parent Compound Potential Degradation Product Pathway Reference (for non-deuterated analogue)
This compound 4-hydroxybenzoic acid (pHBA) Ester bond cleavage researchgate.net
This compound Deuterated Isopropanol Ester bond cleavage researchgate.net

This table is based on inferred pathways from general paraben research, as specific data for this compound is not available.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of parabens against hydrolysis is pH-dependent. They are generally stable in acidic to neutral conditions but undergo hydrolysis of the ester bond under alkaline (basic) conditions. europa.eucir-safety.org The estimated hydrolysis half-life for propylparaben (B1679720) at pH 7 is 43 years, indicating that hydrolysis is not a rapid degradation process under typical environmental pH conditions. nih.gov

The primary and common hydrolysis product for all parabens is 4-hydroxybenzoic acid (pHBA) and the corresponding alcohol. researchgate.net For this compound, this would result in the formation of pHBA and isopropyl-d7 alcohol. The rate of hydrolysis can be influenced by temperature, with higher temperatures accelerating the reaction. ijrps.com

Table 2: Hydrolytic Stability Data for Related Parabens

Compound pH Temperature (°C) Half-life Reference
Propylparaben 7 25 43 years (estimated) nih.gov

Specific hydrolytic stability data for this compound is not available.

Elucidation of Biotic Transformation Pathways in Environmental Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of parabens from the environment, particularly in soil and wastewater treatment systems. nih.gov

Studies have demonstrated that parabens are readily biodegradable under aerobic conditions in environments rich in microbial life, such as activated sludge from wastewater treatment plants and soil. nih.govresearchgate.net The biodegradation half-lives for common parabens in river water can be in the range of hours to a few days. ejournals.eu For instance, studies on methyl-, propyl-, and butylparaben (B1668127) in soil showed that over 90% of these compounds disappeared within three days, indicating a significant role for microbial degradation. paris-saclay.fr The degradation is considerably slower in sterilized or frozen soil, confirming the microbial contribution. paris-saclay.fr

It is expected that this compound would also be susceptible to microbial degradation. The primary pathway involves the enzymatic hydrolysis of the ester bond by esterases produced by microorganisms, leading to the formation of 4-hydroxybenzoic acid (pHBA). nih.gov This initial step is often followed by the decarboxylation of pHBA to form phenol, which can then be further utilized by microorganisms as a carbon source. nih.gov Various bacterial strains, such as Pseudomonas and Burkholderia, have been identified as being capable of degrading parabens. nih.gov

The principal metabolite from the microbial degradation of all parabens is 4-hydroxybenzoic acid (pHBA). nih.gov This common intermediate is considered less ecotoxic than the parent paraben compounds. acs.org Further microbial action can lead to the breakdown of the aromatic ring and eventual mineralization to carbon dioxide and water under aerobic conditions.

Table 3: Common Microbial Metabolites of Parabens (Inferred for this compound)

Parent Compound Primary Metabolite Secondary Metabolite Reference (for non-deuterated analogues)

This table is based on inferred pathways from general paraben research, as specific data for this compound is not available.

Biotransformation Studies in Non-Human Biological Models and In Vitro Systems

The metabolism of parabens has been investigated in various in vitro and animal models, primarily for the non-deuterated forms. These studies are essential for understanding how these compounds are processed upon absorption.

Biotransformation of parabens in biological systems is characterized by the rapid hydrolysis of the ester bond by carboxylesterases, which are abundant in the skin and liver. researchgate.netcontactderm.org This enzymatic action results in the formation of 4-hydroxybenzoic acid (pHBA) and the corresponding alcohol. researchgate.net A study comparing the in vitro metabolism of propylparaben and isopropylparaben in liver S9 fractions found that hydrolysis was the main metabolic pathway for both, although the rate was lower for isopropylparaben. researchgate.net Following hydrolysis, the primary metabolite, pHBA, can be further conjugated with glucuronic acid or sulfate (B86663) before being excreted. europa.eu The metabolite pHBA itself is considered to have significantly weaker biological activity than the parent paraben esters. contactderm.orgeuropa.eu

Given these findings, it is highly probable that this compound would follow a similar biotransformation pathway, being hydrolyzed by esterases to 4-hydroxybenzoic acid and deuterated isopropanol, followed by conjugation and excretion. The deuteration is unlikely to change the fundamental metabolic route, although it could potentially slow down the rate of metabolism.

Enzymatic Hydrolysis and Conjugation Pathways

The primary metabolic route for parabens, including this compound, is enzymatic hydrolysis. This reaction is catalyzed by carboxylesterases found in various tissues, including the skin and liver, as well as by microbial enzymes in the environment. researchgate.netcir-safety.org Hydrolysis cleaves the ester bond, yielding p-hydroxybenzoic acid (PHBA) and deuterated isopropanol. googleapis.com

Following hydrolysis, the resulting metabolites can undergo Phase II conjugation reactions. These processes, which include glucuronidation and sulfation, are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). upol.cz Conjugation increases the water solubility of the metabolites, facilitating their excretion from the body. upol.cz Studies on non-deuterated parabens have shown that these conjugation pathways are significant in their detoxification and elimination. cir-safety.orgeuropa.eu

Role of Specific Enzyme Systems in Deuterated Paraben Biotransformation

A diverse array of enzyme systems is responsible for the biotransformation of parabens. While cytochrome P450 (CYP) enzymes are major players in the metabolism of many foreign compounds, the initial breakdown of parabens is dominated by esterases. researchgate.netijmrhs.com However, CYPs may be involved in the subsequent oxidation of the alkyl side chain or the aromatic ring of the paraben molecule, although this is generally considered a minor pathway. cir-safety.org

In the environment, microbial enzymes play a pivotal role in the degradation of parabens. researchgate.netresearchgate.net Various bacterial and fungal species possess the necessary esterases to initiate the breakdown of these compounds. The deuteration in this compound does not fundamentally alter its susceptibility to these enzymatic attacks, but it can influence the rate of these reactions.

Isotopic Tracing for Metabolic Flux Analysis

The deuterium (B1214612) label on this compound makes it an excellent tracer for metabolic flux analysis (MFA). creative-proteomics.comcreative-proteomics.com MFA is a powerful technique used to quantify the rates of metabolic reactions and understand the flow of molecules through metabolic pathways. nih.gov By introducing this compound into a biological system, researchers can track the appearance of its deuterated metabolites using sensitive analytical techniques like mass spectrometry. creative-proteomics.comox.ac.uk

This allows for the precise determination of absorption rates, distribution within the body, and elimination kinetics. vulcanchem.com Such studies are invaluable for assessing the metabolic fate of parabens and understanding how factors like the route of exposure can influence their biotransformation. nih.gov

Isotopic Effects on Reaction Kinetics and Fate Processes

The replacement of hydrogen with deuterium, a heavier isotope, can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. wikipedia.org This phenomenon is a cornerstone in mechanistic chemistry, providing insights into reaction pathways and transition states. princeton.edu

Primary and Secondary Kinetic Isotope Effects in Degradation

The breaking of a carbon-deuterium (C-D) bond is energetically more demanding than breaking a carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. unam.mx This difference can lead to a primary kinetic isotope effect , where the reaction rate is slower for the deuterated compound if the C-D bond is broken in the rate-determining step of the reaction. princeton.eduunam.mx In the case of this compound, a primary KIE might be observed in reactions involving the cleavage of a C-D bond on the isopropyl group.

Secondary kinetic isotope effects can occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgunam.mx These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu For this compound, secondary KIEs could arise from changes in hybridization at the carbon atoms of the isopropyl group during enzymatic binding or catalysis. princeton.edu

Kinetic Isotope Effect (KIE) Type Description Potential Relevance to this compound Degradation
Primary KIE Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. princeton.eduunam.mxCould be observed if the cleavage of a C-D bond in the isopropyl group is the slowest step in a degradation pathway.
Secondary KIE Occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgunam.mxMay influence the rate of enzymatic hydrolysis due to steric or electronic effects of deuteration on enzyme-substrate interactions.

Influence of Deuteration on Environmental Persistence and Mobility

However, the primary route of degradation for parabens is typically hydrolysis of the ester linkage, which does not directly involve the C-D bonds of the isopropyl group. cir-safety.org Therefore, the influence of deuteration on persistence may be more subtle, arising from secondary KIEs on enzymatic activity or altered physical properties like hydrophobicity, which could affect its partitioning in soil and sediment. vulcanchem.comnih.gov While the increased mass of this compound might slightly reduce its vapor pressure and alter solubility, these differences are generally considered marginal for most practical applications. vulcanchem.com

Further research is needed to fully elucidate the quantitative impact of deuteration on the environmental fate and mobility of this compound. vulcanchem.com

Comparative Research and Future Directions in Isopropyl D7 Paraben Studies

Comparative Analysis with Other Deuterated and Non-Deuterated Paraben Analogs

The primary distinction between Isopropyl-d7 Paraben and its non-deuterated counterpart, isopropylparaben, lies in their molecular weight. Isopropylparaben has a molecular weight of approximately 180.22 g/mol , while this compound's molecular weight is around 187.24 g/mol . vulcanchem.comlgcstandards.com This mass difference is the cornerstone of its application in isotope dilution mass spectrometry, a technique valued for its high precision and accuracy in quantifying organic chemicals in complex samples like human urine. scribd.com

Deuteration, the process of replacing hydrogen with deuterium (B1214612), can influence the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can affect the metabolic rate of a compound. zeochem.comneulandlabs.com This "kinetic isotope effect" can lead to slower metabolism, potentially altering the pharmacokinetic profile of the deuterated compound compared to its non-deuterated form. nih.govbioscientia.de While the primary use of this compound is as an analytical standard, the principles of deuteration suggest that its metabolic fate could differ from that of isopropylparaben. However, detailed comparative toxicokinetic studies between the two are an area that remains largely underexplored. vulcanchem.com

Parabens, as a class of compounds, exhibit varying biological activity based on their alkyl chain length. For instance, the estrogenic activity of parabens tends to increase with the length of the alkyl chain. isotope.com Studies have shown that butylparaben (B1668127) and benzylparaben, in particular, can promote adipogenesis (the formation of fat cells) in vitro. nih.gov Comparative studies often focus on a range of parabens, including methyl-, ethyl-, propyl-, and butylparaben, to understand their relative effects. nih.govresearchgate.net this compound fits within this spectrum and its non-deuterated form is often included in these comparative assessments. researchgate.net

Table 1: Comparative Properties of Isopropyl Paraben and its Deuterated Analog

Property Isopropylparaben This compound
Molecular Formula C₁₀H₁₂O₃ C₁₀H₅D₇O₃
Molecular Weight (g/mol) 180.22 ~187.24
Primary Application Preservative Internal Standard
Key Feature Antimicrobial properties Unique mass signature

Data sourced from multiple references. vulcanchem.comlgcstandards.com

Emerging Methodologies for Isotopic Analysis and Tracing

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry for ensuring accuracy and precision. mdpi.com Isotope dilution mass spectrometry (IDMS) is a powerful technique that corrects for sample matrix effects and variations in instrument response. scribd.com The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has further enhanced the capabilities of isotopic analysis, allowing for the accurate determination of parabens in biological samples like human urine. scribd.com

Emerging methodologies continue to refine the process of isotopic analysis. For example, supported liquid extraction (SLE) has shown good performance in eliminating interference during sample pretreatment for the analysis of urinary hydroxylated aromatic compounds. mdpi.com Furthermore, advancements in gas chromatography-tandem mass spectrometry (GC-MS/MS) with dynamic selected reaction monitoring have enabled the rapid and sensitive determination of multiple parabens in personal care products. researchgate.net

Isotope tracing studies represent a significant future direction. By using deuterated compounds like this compound, researchers can track the metabolic pathways and degradation of parabens in complex systems. vulcanchem.com This could provide crucial insights into their environmental fate and the formation of metabolites. vulcanchem.comcir-safety.org Such studies are pivotal for a more comprehensive understanding of paraben exposure and its implications. europa.eu

Integration of this compound with Advanced Analytical Platforms

The utility of this compound is maximized when integrated with advanced analytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology in this regard. vulcanchem.com It allows for the precise tracking of the deuterated compound in pharmacokinetic studies, such as those investigating dermal absorption and systemic distribution. vulcanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for paraben analysis. rjstonline.com While many GC methods traditionally required a derivatization step, modern methods are being developed to analyze parabens without this step. rjstonline.com The integration of this compound as an internal standard in these GC-MS methods enhances the reliability of quantification. researchgate.net

Furthermore, the development of eco-friendly analytical methods is a growing trend. Fast LC-MS methods using greener solvents like ethanol (B145695) are being developed for the simultaneous determination of multiple parabens and other endocrine-disrupting chemicals. researchgate.net The inclusion of this compound in these green analytical platforms ensures that the move towards sustainability does not compromise analytical accuracy.

Table 2: Advanced Analytical Platforms for Paraben Analysis

Platform Abbreviation Key Advantages
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS High sensitivity and selectivity, suitable for complex matrices. vulcanchem.com
Gas Chromatography-Mass Spectrometry GC-MS Good resolution and separation capabilities. rjstonline.com
Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry UHPLC-HRMS High accuracy and precision for isotopic analysis. scribd.com
Supported Liquid Extraction SLE Effective sample cleanup and interference removal. mdpi.com

Information compiled from various analytical chemistry sources.

Unexplored Research Avenues and Potential for Novel Mechanistic Insights

Despite its utility as an analytical tool, several research avenues concerning this compound remain underexplored. vulcanchem.com A significant gap exists in our understanding of the comparative toxicokinetics of deuterated versus non-deuterated parabens. vulcanchem.com Investigating whether the kinetic isotope effect leads to meaningful differences in absorption, distribution, metabolism, and excretion in vivo could provide valuable insights. nih.gov

The environmental fate of this compound is another area ripe for investigation. vulcanchem.com Isotope tracing studies could elucidate its degradation pathways in various environmental compartments, such as wastewater treatment systems, which is crucial for a comprehensive ecological risk assessment. vulcanchem.comindustrialchemicals.gov.au

Furthermore, the potential for "metabolic switching" in deuterated compounds warrants investigation. bioscientia.demusechem.com This phenomenon occurs when the blockage of one metabolic pathway by deuteration leads to an increase in metabolism through other routes. musechem.com Studying the metabolic profile of this compound in detail could reveal novel metabolites and provide a deeper understanding of paraben biotransformation.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Isopropyl-d7 Paraben in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated compounds like this compound are used as internal standards to correct for matrix effects and ionization efficiency. For example, HPLC methods with methanol:water mobile phases (70:30 to 90:10 ratios) achieve baseline separation of parabens, with deuterated analogs improving quantification accuracy via isotope dilution . Calibration curves must maintain a correlation coefficient >0.99, and retention time matching ensures specificity .

Q. How does this compound function as a tracer in metabolic and toxicokinetic studies?

The deuterium atoms in this compound reduce metabolic interference, enabling precise tracking of paraben degradation pathways. In vivo studies involve spiking biological samples (e.g., urine, plasma) with the deuterated compound to distinguish endogenous metabolites from exogenous exposures. This method is critical for assessing hydrolysis rates and conjugation pathways (e.g., glucuronidation) .

Q. What are the storage and stability considerations for this compound in laboratory settings?

this compound should be stored at 2–8°C in amber vials to prevent photodegradation. Stability tests under varying pH and temperature conditions are essential for validating experimental protocols. For long-term studies, aliquoting and freeze-thaw cycle assessments are recommended to avoid degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activities of parabens using this compound?

Discrepancies arise from differences in assay sensitivity (e.g., MCF-7 cell proliferation vs. in vivo uterine weight assays) and metabolite interference. This compound allows for precise measurement of parent compound vs. metabolite contributions. For example, deuterated controls can isolate the effects of intact parabens from hydrolyzed p-hydroxybenzoic acid, addressing debates over endocrine disruption mechanisms .

Q. What methodological strategies optimize read-across approaches for paraben toxicity assessments?

this compound supports read-across by providing data interpolation between shorter- (methyl, ethyl) and longer-chain (propyl, butyl) parabens. Key steps include:

  • Establishing structural similarity via shared metabolic pathways (e.g., hydrolysis to p-hydroxybenzoic acid).
  • Validating toxicokinetic consistency across homologs using deuterated tracers.
  • Applying the "hygiene-based margin of safety" (HBMOS) framework to compare estrogenic potency against dietary phytoestrogens .

Q. How should longitudinal human exposure studies design sampling protocols to account for paraben variability?

Intra-individual variability in urinary paraben concentrations (e.g., 42–54% ICC for methyl paraben) necessitates repeated sampling. This compound can normalize batch effects in LC-MS/MS workflows. For pregnancy cohorts, pre-pregnancy baseline measurements and trimester-specific sampling are critical to capture exposure dynamics .

Q. What role does this compound play in environmental fate studies of parabens?

As a stable isotope-labeled analog, it quantifies paraben degradation in wastewater and soil. Experimental designs should:

  • Spike environmental samples with this compound to track abiotic vs. microbial degradation.
  • Use solid-phase extraction (SPE) paired with LC-MS/MS to achieve detection limits <1 ng/L.
  • Compare deuterated recovery rates to assess matrix effects in diverse ecosystems .

Data Interpretation and Challenges

Q. How do researchers address the low correlation between in vitro and in vivo estrogenic effects of parabens?

Dose-response extrapolation using this compound clarifies potency thresholds. For example, in vitro assays may show weak ERα binding (EC50 >1 μM), but in vivo studies require doses >100 mg/kg/day to replicate effects. Deuterated tracers help distinguish direct receptor activation from secondary endocrine modulation .

Q. What statistical models are robust for analyzing paraben exposure and health outcome associations?

Multivariate mixed-effects models account for covariates like age, sex, and product use. For microbiome interactions (e.g., obesity studies), trajectory modeling and one-way ANOVA are recommended to link paraben exposure to microbial diversity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.